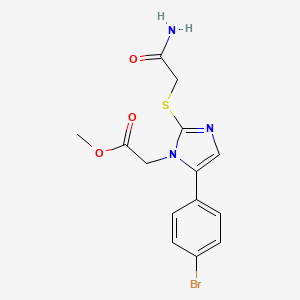

methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

Description

Historical Development of Imidazole Chemistry

The exploration of imidazole chemistry began in 1858 with Heinrich Debus’s seminal synthesis of imidazole via the condensation of glyoxal, formaldehyde, and ammonia. Early efforts focused on elucidating the tautomeric properties and amphoteric nature of the imidazole ring, which arises from its two nitrogen atoms—one pyrrole-type and one pyridine-type. The Debus method, though low-yielding, established foundational principles for imidazole synthesis and inspired later innovations such as microwave-assisted condensation reactions. By the mid-20th century, imidazole derivatives gained prominence through the discovery of histidine in proteins and the development of antifungal agents like clotrimazole. These milestones underscored the scaffold’s capacity for functionalization, paving the way for targeted modifications such as bromophenyl and thioether substitutions seen in contemporary compounds.

Significance of 1H-Imidazole Derivatives in Academic Research

1H-Imidazole derivatives occupy a central role in academic research due to their structural adaptability and broad bioactivity profile. The imidazole ring serves as a critical pharmacophore in FDA-approved drugs such as omeprazole (antiulcer) and azathioprine (immunosuppressant). Academic studies have systematically explored substitutions at the 1-, 2-, 4-, and 5-positions to optimize interactions with biological targets. For instance, 2-mercaptoimidazole derivatives exhibit enhanced enzyme inhibition through sulfur-mediated hydrogen bonding, while 4,5-diarylimidazoles demonstrate potent anti-inflammatory effects via cyclooxygenase-2 (COX-2) binding. These findings validate the imidazole scaffold as a versatile platform for rational drug design.

| Notable 1H-Imidazole Derivatives | Biological Activity | Key Structural Features |

|---|---|---|

| Clemizole | Antihistaminic | 2-(Diphenylmethyl) substitution |

Properties

IUPAC Name |

methyl 2-[2-(2-amino-2-oxoethyl)sulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c1-21-13(20)7-18-11(9-2-4-10(15)5-3-9)6-17-14(18)22-8-12(16)19/h2-6H,7-8H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDZFDSWDLFLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl group and the thioether linkage. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate has been investigated for its antibacterial properties. Studies have shown that derivatives of imidazole, including this compound, exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating potential for development as new antibiotics .

Anticancer Potential

Research has highlighted the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest. The bromophenyl moiety is thought to enhance the interaction with cellular targets, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent functionalization. Notably, methods such as S-alkylation and condensation reactions have been employed to create derivatives with enhanced biological properties .

Study on Antibacterial Activity

A study published in Molecules demonstrated the synthesis of various nitroimidazole derivatives, showing that compounds similar to this compound exhibited MIC values comparable to established antibiotics like kanamycin B . This research underscores the compound's potential as an antimicrobial agent.

Research on Anticancer Effects

In another investigation focusing on the anticancer properties of imidazole derivatives, it was found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cell lines. The study indicated that the introduction of various substituents on the imidazole ring could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key Analogs :

Methyl-2-(4-((3-(2-Methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate (Compound 48)

- Structure : Replaces the thioether with a thiazolidinedione ring and a methoxy-oxoethyl group.

- Impact : The thiazolidinedione enhances electron-withdrawing properties, improving antimicrobial potency against S. aureus, E. coli, and A. niger compared to the target compound’s thioether linkage.

5-(4-Bromobenzylidene)thiazolidine-2,4-dione (Compound 51)

- Structure : Lacks the imidazole core but retains the 4-bromophenyl group fused to a thiazolidinedione.

- Impact : Simplified structure shows moderate activity, suggesting the imidazole ring in the target compound is critical for binding specificity.

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Replaces the thioether with a triazole-thiazole acetamide and a benzodiazole-phenoxymethyl group. Impact: The acetamide and triazole enhance hydrogen-bonding capacity, improving docking scores in enzyme inhibition studies.

Insights :

- The thiazolidinedione in Compound 48 confers superior antimicrobial activity compared to the target compound’s thioether group, likely due to enhanced electrophilicity .

- The triazole-thiazole hybrid (9c) shows strong enzyme inhibition, suggesting that nitrogen-rich heterocycles improve target engagement .

Physicochemical Data :

Insights :

Structure-Activity Relationships (SAR)

- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking in enzyme active sites, as seen in 9c’s docking scores .

- Thioether vs. Thiazolidinedione : Thioethers may reduce metabolic stability compared to thiazolidinediones, which resist oxidation .

- Ester vs. Amide Termini : Esters (target compound) improve cell permeability, while amides (9c) enhance target residence time via hydrogen bonding .

Biological Activity

Methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C13H14BrN3O3S

- Molecular Weight : 356.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Anticancer Activity : The imidazole moiety is known for its ability to intercalate with DNA, which can lead to inhibition of topoisomerase II, a key enzyme involved in DNA replication. This mechanism has been demonstrated in various studies where related compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .

- Antimicrobial Properties : The presence of the thioether group enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Studies have shown that derivatives of thiazole and imidazole display promising antibacterial effects against multi-drug resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | |

| Anticancer | HepG2 | 15 | |

| Antimicrobial | Staphylococcus aureus | 20 | |

| Antimicrobial | E. coli | 25 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of imidazole derivatives, this compound showed significant cytotoxicity against breast cancer cell lines. The study utilized the MTT assay to measure cell viability, revealing an IC50 value of 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazole and imidazole derivatives demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus with an IC50 of 20 µM. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of substituted thiourea derivatives or condensation of aldehydes with amines under acidic conditions. For example, refluxing intermediates (e.g., 2-aminothiazol-4-one derivatives) with sodium acetate in acetic acid can yield the target compound after purification . Solvent selection (e.g., DMF, THF) and catalysts (e.g., Cu(I) for click chemistry) significantly influence yield. Optimization should follow statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR to confirm substituent positions and assess purity. For instance, the 4-bromophenyl group shows characteristic aromatic proton splitting patterns .

- IR : Validate functional groups (e.g., C=O at ~1700 cm, S-H at ~2550 cm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated in analogous imidazole derivatives .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, as seen in similar thioimidazole derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target specificity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for electronic properties) and molecular dynamics simulations to model interactions with biological targets. ICReDD’s approach integrates computational reaction path searches with experimental validation to prioritize derivatives with optimal steric and electronic profiles . For example, substituent effects (e.g., electron-withdrawing bromophenyl groups) can be computationally screened to enhance binding .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- Tandem MS/MS : Confirm molecular fragmentation patterns.

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause signal splitting .

- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to verify purity .

Q. What strategies are effective for optimizing reaction scalability without compromising yield?

- Methodological Answer : Apply process control tools (e.g., flow chemistry for exothermic reactions) and membrane separation technologies to isolate intermediates efficiently . Statistical optimization (e.g., response surface methodology) can identify robust conditions for scale-up, balancing variables like temperature, stoichiometry, and catalyst loading .

Q. How can researchers investigate the metabolic stability of this compound in physiological environments?

- Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes from rat or human donors) to measure metabolic half-life. LC-MS/MS quantifies parent compound degradation and identifies metabolites. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies between computational docking predictions and experimental bioactivity results?

- Methodological Answer : Reassess docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations. Validate with site-directed mutagenesis of the target protein to confirm binding site interactions. For example, if 9c (a related compound) showed weaker activity than predicted, crystallography might reveal unmodeled steric clashes .

Q. What experimental adjustments are needed if the synthesized compound exhibits unexpected solubility or stability issues?

- Methodological Answer : Modify the formulation using co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, guiding structural tweaks (e.g., replacing labile ester groups) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.